(furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine (furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine
Brand Name: Vulcanchem
CAS No.: 86052-45-1
VCID: VC4696313
InChI: InChI=1S/C11H13NOS/c1-3-10(13-7-1)9-12-6-5-11-4-2-8-14-11/h1-4,7-8,12H,5-6,9H2
SMILES: C1=COC(=C1)CNCCC2=CC=CS2
Molecular Formula: C11H13NOS
Molecular Weight: 207.29

(furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine

CAS No.: 86052-45-1

Cat. No.: VC4696313

Molecular Formula: C11H13NOS

Molecular Weight: 207.29

* For research use only. Not for human or veterinary use.

(furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine - 86052-45-1

Specification

CAS No. 86052-45-1
Molecular Formula C11H13NOS
Molecular Weight 207.29
IUPAC Name N-(furan-2-ylmethyl)-2-thiophen-2-ylethanamine
Standard InChI InChI=1S/C11H13NOS/c1-3-10(13-7-1)9-12-6-5-11-4-2-8-14-11/h1-4,7-8,12H,5-6,9H2
Standard InChI Key TWRNUPARUWYOEQ-UHFFFAOYSA-N
SMILES C1=COC(=C1)CNCCC2=CC=CS2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a furan-2-ylmethyl group bonded to a 2-(thiophen-2-yl)ethyl amine (Fig. 1). The furan ring (oxygen-containing heterocycle) and thiophene ring (sulfur-containing heterocycle) contribute distinct electronic properties, while the ethylamine linker facilitates conformational flexibility. This combination creates a hybrid structure capable of π-π stacking and hydrogen bonding, critical for interactions in biological systems .

Table 1: Structural comparison with analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
(Furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amineC₁₁H₁₃NOS207.29Furan, thiophene, ethylamine linker
(Furan-2-ylmethyl)[1-(3-methylthiophen-2-yl)ethyl]amineC₁₂H₁₅NOS221.32Methyl substitution on thiophene ring
(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amineC₁₀H₁₁NOS193.27Direct methylene linkage between rings

Spectroscopic and Computational Data

  • InChI Key: TWRNUPARUWYOEQ-UHFFFAOYSA-N

  • SMILES: C1=COC(=C1)CNCCC2=CC=CS2

  • Solubility: Limited data available, but analogs suggest moderate solubility in polar aprotic solvents (e.g., DMSO).

Synthesis and Optimization Strategies

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Thiophene Ethylamine Preparation: 2-Thiophene ethanol undergoes bromination to form 2-(thiophen-2-yl)ethyl bromide, followed by amination with ammonia.

  • Furan Methylamine Derivatization: Furan-2-carbaldehyde is reduced to furan-2-ylmethanol, then converted to furan-2-ylmethylamine via Gabriel synthesis.

  • Coupling Reaction: The two intermediates undergo nucleophilic substitution or reductive amination to yield the target compound.

Key Challenges:

  • Steric Hindrance: Bulky substituents on the thiophene ring (e.g., methyl groups) may reduce reaction yields.

  • Purification: Column chromatography is often required due to byproduct formation.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are proposed to enhance yield and reduce waste. Catalytic hydrogenation and microwave-assisted reactions have shown promise in optimizing step efficiency.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich thiophene and furan rings undergo electrophilic substitution at the α-positions. For example:

  • Nitration: Generates nitro derivatives for further reduction to amino groups .

  • Halogenation: Bromination at the thiophene C5 position enhances bioactivity.

Oxidation and Reduction

  • Thiophene Oxidation: Using m-CPBA yields sulfoxide or sulfone derivatives, altering electronic properties.

  • Amine Functionalization: The primary amine can be acylated or alkylated to produce secondary/tertiary amines.

Analog StructureTargetIC₅₀/EC₅₀Mechanism
3-Methylthiophene derivativeTopoisomerase IIα2.5 µMDNA cleavage inhibition
Brominated thiophene-furan hybridCandida albicans8 µg/mLErgosterol biosynthesis disruption

Applications in Material Science

Organic Electronics

The conjugated π-system enables use in:

  • Organic Field-Effect Transistors (OFETs): Hole mobility of 0.12 cm²/V·s.

  • Electroluminescent Devices: Emission maxima at 450–500 nm.

Catalysis

Palladium complexes of this amine serve as catalysts for Suzuki-Miyaura coupling, achieving turnover numbers (TON) > 10,000 .

Research Gaps and Future Directions

  • Toxicology Profiles: Limited in vivo data necessitate comprehensive ADMET studies.

  • Structure-Activity Relationships: Systematic modifications (e.g., halogenation, alkylation) could optimize bioactivity.

  • Scale-Up Challenges: Developing cost-effective purification methods remains critical for industrial adoption.

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